molecular formula C19H23NO6 B11310235 N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine

Cat. No.: B11310235
M. Wt: 361.4 g/mol
InChI Key: XFWVQZMKJFWRMX-LBPRGKRZSA-N
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Description

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID is a complex organic compound featuring a chromen-2-one (coumarin) core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID typically involves the esterification of a chromen-2-one derivative with an appropriate acetic acid derivative. The reaction is often facilitated by activating the carboxylic acid group using agents such as N,N’-carbonyldiimidazole .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The chromen-2-one core can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the chromen-2-one core can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID is not fully understood. it is believed to interact with various molecular targets through its chromen-2-one core, which can participate in electron transfer reactions and form stable complexes with metal ions .

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

(2S)-2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C19H23NO6/c1-4-5-6-13-9-17(22)26-18-11(2)15(8-7-14(13)18)25-10-16(21)20-12(3)19(23)24/h7-9,12H,4-6,10H2,1-3H3,(H,20,21)(H,23,24)/t12-/m0/s1

InChI Key

XFWVQZMKJFWRMX-LBPRGKRZSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C)C(=O)O

Origin of Product

United States

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